

An In-depth Technical Guide on the Toxicology and Safety of 4-Nonanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nonanone

Cat. No.: B1580890

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the toxicology and safety of **4-Nonanone**. It is intended for informational purposes for a scientific audience. Significant gaps exist in the publicly available quantitative toxicological data for this compound.

Executive Summary

4-Nonanone (CAS No. 4485-09-0) is a nine-carbon aliphatic ketone. It is classified as a substance that causes serious eye irritation.[1][2] Additionally, it is recognized as a neurotoxin associated with acute solvent syndrome.[1][3] Despite these classifications, a comprehensive toxicological profile with quantitative data, such as acute toxicity values (LD50/LC50) and no-observed-adverse-effect levels (NOAELs) from repeated dose studies, is not readily available in the public domain. Information regarding its genotoxicity, carcinogenicity, and reproductive toxicity is also largely absent from the reviewed literature. This guide provides a detailed overview of the known information and highlights the existing data gaps to inform future research and safety assessments.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-Nonanone** is presented in Table 1. This information is essential for understanding its potential for absorption, distribution, metabolism, and excretion (ADME).

Property	Value	Reference(s)
CAS Number	4485-09-0	[1]
Molecular Formula	C9H18O	[1]
Molecular Weight	142.24 g/mol	[1]
Physical State	Liquid	[1]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	188.0 °C at 760 mmHg	[1]
Flash Point	61.11 °C (142.00 °F)	[4]
Density	0.819 g/mL	[5]

Toxicological Data

Comprehensive quantitative toxicological data for **4-Nonanone** is not available in the public literature. The following sections summarize the available qualitative information and identify critical data gaps.

Acute Toxicity

Specific oral, dermal, or inhalation LD50/LC50 values for **4-Nonanone** have not been identified in the conducted searches.

Irritation and Sensitization

4-Nonanone is classified as a substance that causes serious eye irritation (H319).[\[1\]](#)[\[2\]](#) Information on skin irritation is less definitive, with some sources suggesting it may cause irritation.[\[3\]](#) Data on its potential for skin sensitization were not found.

Repeated Dose Toxicity

No-Observed-Adverse-Effect Level (NOAEL) or Lowest-Observed-Adverse-Effect-Level (LOAEL) values from sub-acute, sub-chronic, or chronic studies on **4-Nonanone** were not found in the public domain.

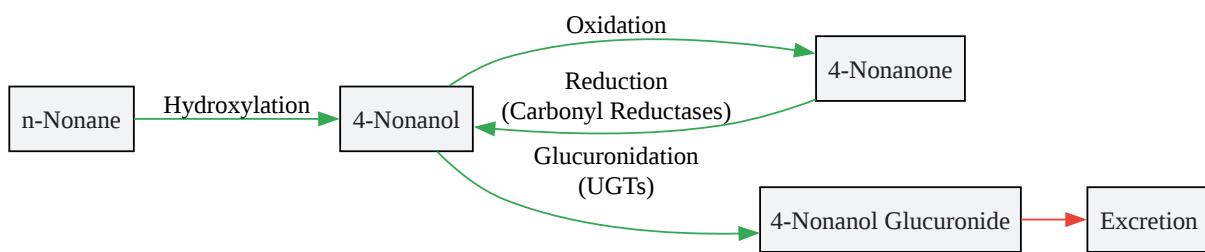
Genotoxicity

There is no available data from standard genotoxicity assays such as the Ames test, chromosomal aberration test, or in vivo micronucleus assay specifically for **4-Nonanone**.

Carcinogenicity

No carcinogenicity bioassays on **4-Nonanone** have been identified.

Reproductive and Developmental Toxicity


Specific studies on the reproductive and developmental toxicity of **4-Nonanone** according to OECD guidelines (e.g., OECD 414, 421) are not publicly available.

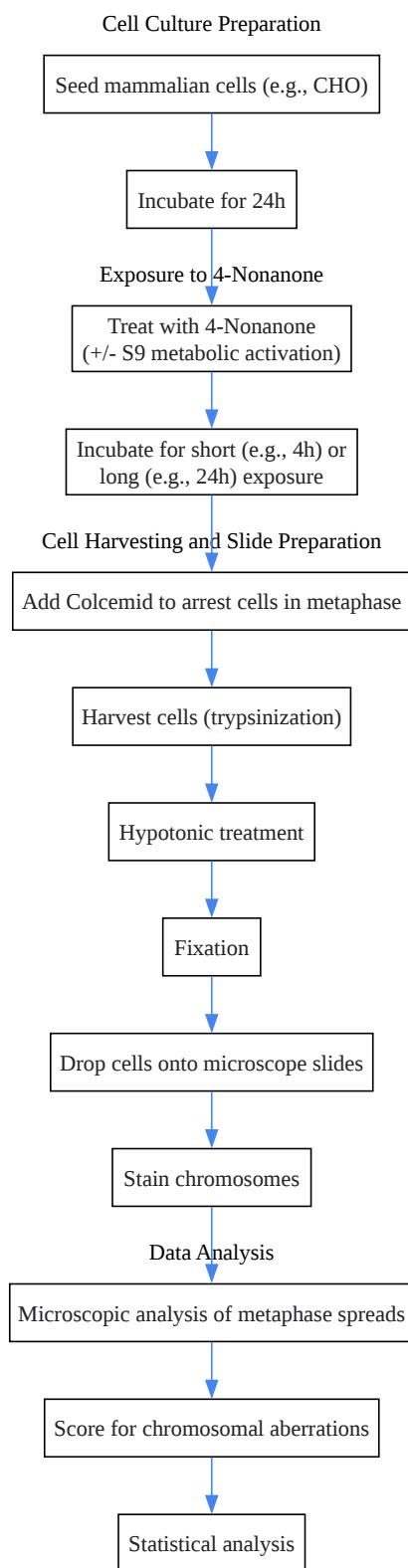
Neurotoxicity

4-Nonanone is listed as a neurotoxin associated with "acute solvent syndrome".^{[1][3]} This syndrome typically involves transient central nervous system effects such as dizziness, headache, and nausea following acute exposure to solvents. However, detailed mechanistic studies on the neurotoxicity of **4-Nonanone** are lacking.

Metabolism

While the complete metabolic pathway of **4-Nonanone** has not been fully elucidated, its biotransformation can be inferred from the metabolism of n-nonane, of which **4-Nonanone** is a known metabolite. The metabolism of ketones generally involves reduction to secondary alcohols, which can then be conjugated and excreted.

[Click to download full resolution via product page](#)


Figure 1: Postulated metabolic pathway of **4-Nonanone** based on n-nonane metabolism.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on **4-Nonanone** are not available in the public literature. However, standard methodologies for key toxicological endpoints are well-established by organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are generalized workflows for representative assays.

In Vitro Chromosomal Aberration Assay (General Protocol)

This assay is used to identify substances that cause structural damage to chromosomes in cultured mammalian cells.

[Click to download full resolution via product page](#)

Figure 2: General workflow for an in vitro chromosomal aberration assay.

Data Gaps and Future Directions

The current publicly available data on the toxicology of **4-Nonanone** is insufficient for a comprehensive risk assessment. Key data gaps that need to be addressed include:

- Acute Toxicity: Determination of oral, dermal, and inhalation LD50/LC50 values.
- Repeated Dose Toxicity: Sub-acute or sub-chronic studies to establish NOAEL and LOAEL values and identify target organs.
- Genotoxicity: A battery of in vitro and in vivo tests to assess mutagenic and clastogenic potential.
- Carcinogenicity: Long-term bioassays to evaluate carcinogenic potential.
- Reproductive and Developmental Toxicity: Studies to assess effects on fertility and embryonic development.
- Neurotoxicity: Mechanistic studies to understand the basis of its neurotoxic effects.
- Metabolism and Toxicokinetics: Detailed studies on the ADME of **4-Nonanone**.

Conclusion

4-Nonanone is a chemical with recognized hazards, including serious eye irritation and potential neurotoxicity. However, the lack of robust quantitative toxicological data significantly limits a thorough understanding of its safety profile. The information presented in this guide highlights the critical need for further research to fill the existing data gaps. For professionals in research and drug development, it is imperative to handle **4-Nonanone** with appropriate caution, assuming a higher level of toxicity in the absence of comprehensive data, and to consider the necessity of commissioning further toxicological studies if its use is anticipated in applications with potential for human exposure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Nonanone | C9H18O | CID 78236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Nonanone - Hazardous Agents | Haz-Map [haz-map.com]
- 4. 4-nonenone, 4485-09-0 [thegoodsentscompany.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Toxicology and Safety of 4-Nonanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580890#4-nonenone-toxicology-and-safety-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com